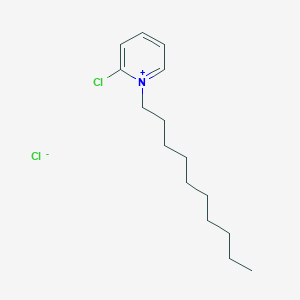

2-Chloro-1-decylpyridin-1-ium chloride

Description

2-Chloro-1-decylpyridin-1-ium chloride is a quaternary ammonium compound belonging to the alkylpyridinium chloride family. Its structure consists of a pyridinium ring with a decyl (10-carbon) alkyl chain at the N1 position and a chlorine substituent at the C2 position, paired with a chloride counterion . This dual substitution distinguishes it from simpler alkylpyridinium salts, as the chloro group introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The compound is synthesized via alkylation of pyridine with 1-chlorodecane, followed by chlorination at the C2 position. Its applications span surfactants, antiseptics, and biocides, leveraging its amphiphilic nature and cationic charge to disrupt microbial membranes. Physical properties include high solubility in polar solvents (e.g., water, ethanol) due to its ionic character, though the decyl chain moderates hydrophilicity compared to shorter-chain analogs. Structural studies of such compounds often employ X-ray crystallography, with software like SHELX playing a historical role in refining small-molecule structures .

Properties

CAS No. |

112261-42-4 |

|---|---|

Molecular Formula |

C15H25Cl2N |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-chloro-1-decylpyridin-1-ium;chloride |

InChI |

InChI=1S/C15H25ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17-14-11-9-12-15(17)16;/h9,11-12,14H,2-8,10,13H2,1H3;1H/q+1;/p-1 |

InChI Key |

FKLCZPOODCDZKF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=CC=C1Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-decylpyridin-1-ium chloride typically involves the quaternization of pyridine with a decyl halide, followed by chlorination. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

Quaternization: Pyridine reacts with decyl chloride to form 1-decylpyridinium chloride.

Industrial Production Methods

Industrial production of 2-Chloro-1-decylpyridin-1-ium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-decylpyridin-1-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Addition Reactions: The pyridinium ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include 2-hydroxy-1-decylpyridin-1-ium chloride, 2-alkoxy-1-decylpyridin-1-ium chloride, and 2-amino-1-decylpyridin-1-ium chloride.

Oxidation: Products include 2-chloro-1-decylpyridin-1-ium N-oxide.

Reduction: Products include 1-decylpyridin-1-ium chloride.

Scientific Research Applications

2-Chloro-1-decylpyridin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other pyridinium salts.

Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.

Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.

Industry: Utilized in the formulation of disinfectants and cleaning agents

Mechanism of Action

The mechanism of action of 2-Chloro-1-decylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into the membrane and disrupt its integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-1-decylpyridin-1-ium chloride with structurally related alkylpyridinium chlorides, emphasizing key differences in alkyl chain length, substituents, and functional properties.

Table 1: Structural and Functional Comparison

Key Findings:

Chain Length Effects :

- The decyl chain in 2-chloro-1-decylpyridin-1-ium chloride results in a higher critical micelle concentration (CMC) compared to myristylpyridinium chloride (14 carbons). Longer alkyl chains enhance hydrophobic interactions, reducing CMC and improving surfactant efficiency .

- Antimicrobial activity typically increases with chain length up to 12–14 carbons, but the chloro substituent in the target compound may compensate for its shorter chain by enhancing membrane disruption via electronic effects.

Applications :

- Myristylpyridinium chloride is widely used in cosmetics and topical antiseptics due to its balance of solubility and hydrophobicity. In contrast, the target compound’s chloro substituent may expand its utility in environments requiring oxidative stability or targeted biocidal action.

Notes

- Structural comparisons rely on crystallographic data refined using tools like SHELX, which remains a standard for small-molecule analysis despite newer software advancements .

- The chloro substituent’s impact on biological activity warrants further study, particularly in combination with varying chain lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.